molecular formula C11H10N2O4 B3060535 8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one CAS No. 50553-66-7

8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one

Cat. No.: B3060535
CAS No.: 50553-66-7
M. Wt: 234.21 g/mol
InChI Key: XJTIPGASOZPYCI-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-methylquinoline followed by methoxylation and subsequent cyclization to form the desired quinolinone structure. The reaction conditions often involve the use of strong acids for nitration and bases for methoxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminated quinoline derivatives.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: A precursor in the synthesis of 8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one.

    8-Methoxyquinoline: Shares the methoxy group but lacks the nitro and methyl groups.

    6-Nitroquinoline: Contains the nitro group but lacks the methoxy and methyl groups.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-methoxy-4-methyl-6-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-3-10(14)12-11-8(6)4-7(13(15)16)5-9(11)17-2/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIPGASOZPYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964776
Record name 8-Methoxy-4-methyl-6-nitroquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50553-66-7
Record name NSC156988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-4-methyl-6-nitroquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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